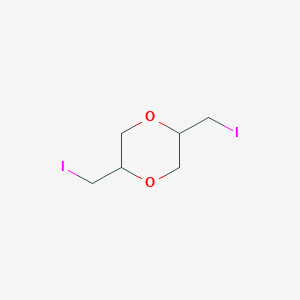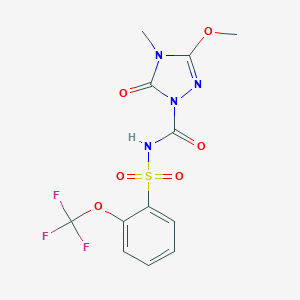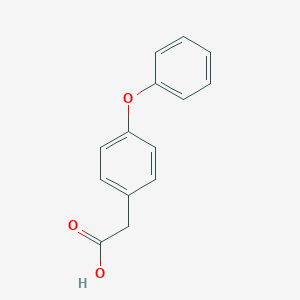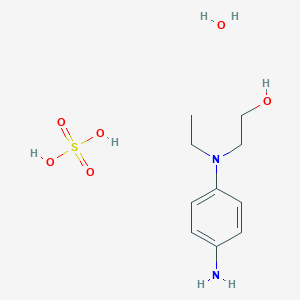
N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is a chemical compound that is commonly used in scientific research. It is also known as Ethanolamine-4,5-diamine sulfate or Ethanolamine p-phenylenediamine sulfate. This compound is widely used in the field of biochemistry and physiology due to its unique properties.
Wirkmechanismus
The mechanism of action of N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is not well understood. However, it is believed to act as a reducing agent, which reduces the peroxide values in lipids. It may also bind to iron ions in biological samples, which allows for their determination.
Biochemische Und Physiologische Effekte
N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate has no known biochemical or physiological effects on humans. However, it may have toxic effects if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It is also readily available and relatively inexpensive. However, it has some limitations. It may have toxic effects if ingested or inhaled. It is also not very soluble in water, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate in scientific research. One potential application is in the development of new dyes and pigments. Another potential application is in the determination of iron in biological samples. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion
N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is a chemical compound that is widely used in scientific research. It is synthesized by reacting p-phenylenediamine with ethylene oxide to form N-(2-hydroxyethyl)-p-phenylenediamine, which is then reacted with ethyl chloride and sulfuric acid to form N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate. This compound is commonly used as a reagent in the determination of peroxide values in lipids and the determination of iron in biological samples. It has several advantages for lab experiments, including its stability, availability, and relatively low cost. However, it may have toxic effects if ingested or inhaled. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is synthesized by reacting p-phenylenediamine with ethylene oxide to form N-(2-hydroxyethyl)-p-phenylenediamine. This compound is then reacted with ethyl chloride to form N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine. Finally, this compound is reacted with sulfuric acid to form N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is widely used in scientific research due to its unique properties. It is commonly used as a reagent in the determination of peroxide values in lipids. It is also used in the determination of iron in biological samples. Moreover, it is used in the synthesis of dyes and pigments.
Eigenschaften
IUPAC Name |
2-(4-amino-N-ethylanilino)ethanol;sulfuric acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.H2O4S.H2O/c1-2-12(7-8-13)10-5-3-9(11)4-6-10;1-5(2,3)4;/h3-6,13H,2,7-8,11H2,1H3;(H2,1,2,3,4);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUISMDQQFGXRKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N.O.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate](/img/structure/B134028.png)
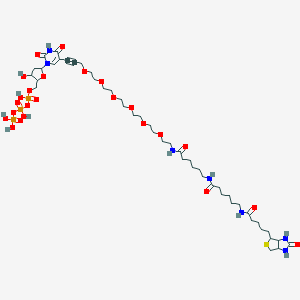

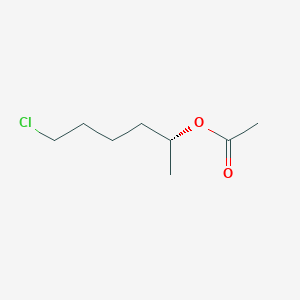
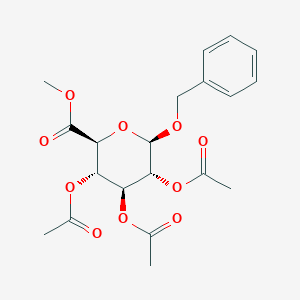
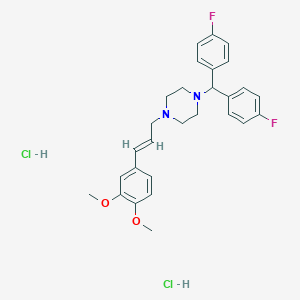
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)
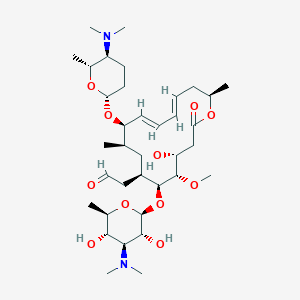
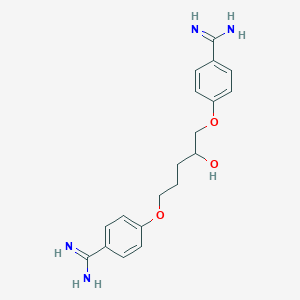
![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)
